![molecular formula C17H14ClFN4O B7645911 2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645911.png)
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide, also known as CFTR inhibitor, is a chemical compound that has been extensively studied for its potential use in treating cystic fibrosis.
作用机制
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor works by binding to the this compound protein and blocking its function. Specifically, the compound binds to a specific site on the protein known as the nucleotide-binding domain 1 (NBD1), which is involved in the regulation of this compound activity. By binding to NBD1, this compound inhibitor prevents the protein from opening and closing properly, which in turn prevents the flow of salt and water in and out of cells.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that the compound can inhibit this compound activity in human airway epithelial cells and other cell types. In vivo studies in animal models of cystic fibrosis have shown that this compound inhibitor can improve lung function, reduce inflammation, and improve survival rates.
实验室实验的优点和局限性
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of the this compound protein, which makes it useful for studying the role of this compound in various physiological processes. It is also relatively easy to synthesize and has a moderate yield. However, this compound inhibitor has some limitations for lab experiments. It can be difficult to work with due to its low solubility in water and other solvents. It also has a relatively short half-life, which can make it difficult to study its long-term effects in vivo.
未来方向
There are several future directions for research on 2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor. One area of focus is the development of more potent and selective inhibitors of this compound. Another area of interest is the use of this compound inhibitor in combination with other drugs for the treatment of cystic fibrosis and other diseases. Additionally, researchers are exploring the potential use of this compound inhibitor in other physiological processes, such as the regulation of insulin secretion in the pancreas. Overall, this compound inhibitor is a promising compound with potential applications in the treatment of cystic fibrosis and other diseases.
合成方法
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor can be synthesized through a series of reactions involving the starting materials 2-chloro-6-fluoroaniline, 4-phenyl-1,2,4-triazole-3-carboxaldehyde, and N-(tert-butoxycarbonyl)-glycine. The synthesis involves the formation of an imine intermediate, which is then reduced to form the final product. The yield of the synthesis method is around 40%.
科学研究应用
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide inhibitor has been extensively studied for its potential use in treating cystic fibrosis, a genetic disorder that affects the lungs, pancreas, and other organs. The compound works by inhibiting the cystic fibrosis transmembrane conductance regulator (this compound) protein, which is responsible for regulating the flow of salt and water in and out of cells. By inhibiting this compound, this compound inhibitor can help restore normal fluid and electrolyte balance in the lungs and other affected organs.
属性
IUPAC Name |
2-(2-chloro-6-fluorophenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClFN4O/c18-14-7-4-8-15(19)13(14)9-17(24)20-10-16-22-21-11-23(16)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPIRRBSOSLBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=NN=C2CNC(=O)CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2S)-N-[2-(3-chlorophenyl)ethyl]-2-methylcyclopropane-1-carboxamide](/img/structure/B7645833.png)
![Ethyl 2-amino-6-{[2-(tert-butylamino)-2-oxoethyl]sulfanyl}-5-cyanopyridine-3-carboxylate](/img/structure/B7645850.png)
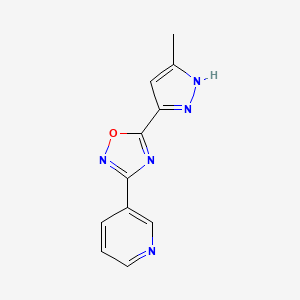

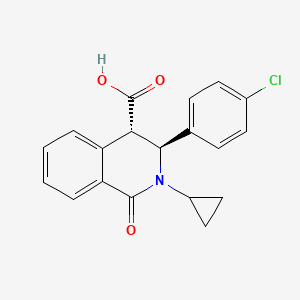
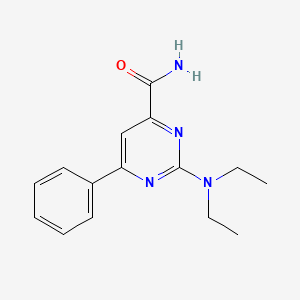
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7645886.png)

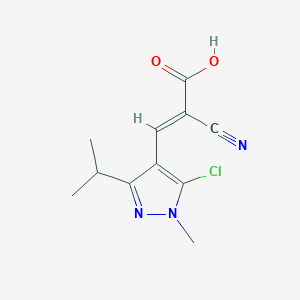
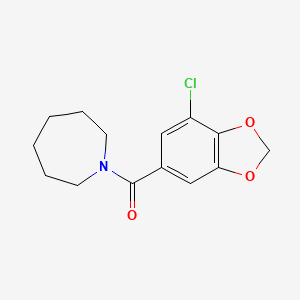
![2-(2-methoxyphenyl)-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7645913.png)
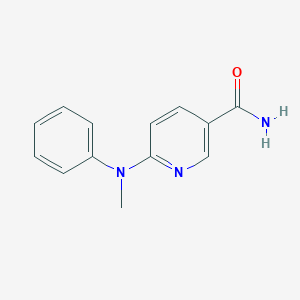
![5-[(3,5-Dimethylphenyl)sulfamoyl]-2-methoxybenzoic acid](/img/structure/B7645922.png)
![Pyrrolidin-1-yl-[4-(thiomorpholin-4-ylmethyl)phenyl]methanone](/img/structure/B7645923.png)